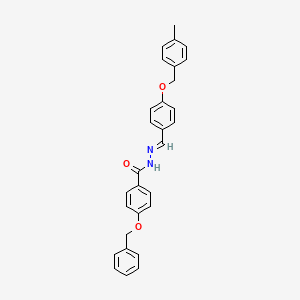![molecular formula C24H21N3O2 B11558220 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11558220.png)
N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its indole moiety, which is a significant structure in many natural products and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide typically involves the condensation of an indole derivative with a hydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently . The general reaction scheme can be represented as follows:
Starting Materials: 1-benzyl-2-methyl-1H-indole-3-carbaldehyde and 3-hydroxybenzohydrazide.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol, often with the addition of a catalytic amount of acetic acid.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive indole moiety.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mécanisme D'action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors and enzymes, potentially inhibiting their activity. The Schiff base structure allows the compound to form stable complexes with metal ions, which can further modulate its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is unique due to its indole moiety, which imparts significant biological activity. The presence of the benzyl group further enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Propriétés
Formule moléculaire |
C24H21N3O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-3-hydroxybenzamide |
InChI |
InChI=1S/C24H21N3O2/c1-17-22(15-25-26-24(29)19-10-7-11-20(28)14-19)21-12-5-6-13-23(21)27(17)16-18-8-3-2-4-9-18/h2-15,28H,16H2,1H3,(H,26,29)/b25-15+ |
Clé InChI |
ZBZDXEFEOUKODV-MFKUBSTISA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC(=CC=C4)O |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methylbenzenesulfonamido)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide](/img/structure/B11558140.png)
![2,2-diphenyl-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11558141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558148.png)
![2-(3-Methylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11558151.png)
![(5E)-3-{[(2-chlorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11558165.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558184.png)
![N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558186.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11558187.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide](/img/structure/B11558193.png)
![3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11558200.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11558216.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558218.png)
![4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate](/img/structure/B11558219.png)
